chemical structure and properties of 4-Nitrophenyl 4-(dimethylamino)benzoate
chemical structure and properties of 4-Nitrophenyl 4-(dimethylamino)benzoate
An In-Depth Technical Guide to 4-Nitrophenyl 4-(dimethylamino)benzoate: Synthesis, Properties, and Applications in Scientific Research
Introduction
4-Nitrophenyl 4-(dimethylamino)benzoate is a specialized organic compound characterized by its ester linkage between a 4-(dimethylamino)benzoyl group and a 4-nitrophenoxy group. As an activated ester, the 4-nitrophenyl group functions as a good leaving group, making the molecule susceptible to nucleophilic attack. This inherent reactivity, combined with the chromogenic nature of the resulting 4-nitrophenolate anion, positions 4-Nitrophenyl 4-(dimethylamino)benzoate as a valuable tool for researchers, particularly in the fields of biochemistry, drug discovery, and diagnostics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed methodology for its synthesis and characterization, and a discussion of its key applications in scientific research.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Nitrophenyl 4-(dimethylamino)benzoate incorporates an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of the molecule. This electronic arrangement influences its reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of 4-Nitrophenyl 4-(dimethylamino)benzoate and Related Compounds
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₄ | - |
| Molecular Weight | 286.28 g/mol | - |
| Appearance | Expected to be a pale yellow or white crystalline solid | [1][2] |
| Melting Point (°C) | Predicted to be in the range of 140-160 °C | [1][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and acetonitrile; limited solubility in water. | [4] |
| UV-Vis Absorbance (λmax) | The 4-nitrophenolate leaving group has a characteristic absorbance around 405-413 nm upon hydrolysis. | [5][6] |
Synthesis and Characterization
The synthesis of 4-Nitrophenyl 4-(dimethylamino)benzoate is typically achieved through the esterification of 4-(dimethylamino)benzoic acid with 4-nitrophenol. This reaction can be facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive acyl chloride intermediate.
Synthesis Workflow
Caption: Synthesis workflow for 4-Nitrophenyl 4-(dimethylamino)benzoate.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-(dimethylamino)benzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
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Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-(dimethylamino)benzoyl chloride.
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Esterification: Dissolve the crude 4-(dimethylamino)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. In a separate flask, dissolve 1.1 equivalents of 4-nitrophenol and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
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Reaction: Slowly add the acyl chloride solution to the 4-nitrophenol solution at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted 4-nitrophenol, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-(dimethylamino)benzoyl and the 4-nitrophenyl moieties, as well as a singlet for the six protons of the dimethylamino group. Based on similar structures, the aromatic protons on the nitrophenyl ring will appear as two doublets at approximately 8.3 and 7.4 ppm, while the protons on the dimethylaminobenzoyl ring will appear as two doublets around 8.1 and 6.7 ppm. The dimethylamino protons will be a singlet around 3.1 ppm.
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¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the dimethylamino group.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. Other characteristic peaks will include those for the C-N stretching of the dimethylamino group and the N-O stretching of the nitro group.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 286.28 should be observed.
Key Applications in Research and Development
The unique structure of 4-Nitrophenyl 4-(dimethylamino)benzoate makes it a versatile tool in several research areas.
Chromogenic Substrate for Enzyme Assays
A primary application of 4-nitrophenyl esters is in the colorimetric assay of hydrolytic enzymes such as lipases and esterases.[6][7] The enzymatic cleavage of the ester bond releases the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405-410 nm.[5][6] The rate of formation of this colored product is directly proportional to the enzyme's activity. This property is particularly useful for:
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High-Throughput Screening (HTS): In drug discovery, this compound can be used as a substrate in HTS campaigns to identify inhibitors of specific esterases or lipases.
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Enzyme Kinetics: It allows for the continuous monitoring of enzyme activity, facilitating the determination of kinetic parameters such as Kₘ and Vₘₐₓ.
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Reagent Preparation: Prepare a stock solution of 4-Nitrophenyl 4-(dimethylamino)benzoate in a suitable organic solvent (e.g., DMSO). Prepare a reaction buffer at the optimal pH for the enzyme of interest.
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Assay Setup: In a 96-well microplate, add the reaction buffer and the enzyme solution.
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Reaction Initiation: To start the reaction, add a small volume of the substrate stock solution to each well.
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Measurement: Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 410 nm over time.
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Data Analysis: The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity.
Bioconjugation and Chemical Probes
The 4-nitrophenyl group is an effective leaving group, making this compound an activated ester suitable for acylating nucleophilic groups on biomolecules, such as the primary amines on lysine residues of proteins or peptides.[8] This application is valuable for:
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Labeling Biomolecules: Attaching the 4-(dimethylamino)benzoyl moiety to proteins or other biomolecules can introduce a fluorescent or UV-active tag for detection and quantification.
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Drug Delivery: The compound can be used to link drugs to targeting moieties, such as antibodies or peptides.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. 4-NITROPHENYL BENZOATE CAS#: 959-22-8 [m.chemicalbook.com]
- 4. CAS 830-03-5: Acetic acid, 4-nitrophenyl ester [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
